

Expressing and Purifying Recombinant Prosystemin: A Guide for Researchers

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Compound of Interest

Compound Name: *prosystemin*

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Application Notes and Protocols for the production of biologically active recombinant **prosystemin**, a key prohormone in plant defense signaling. This document provides detailed methodologies for researchers, scientists, and drug development professionals.

Prosystemin, a 200-amino acid prohormone found in solanaceous plants, is the precursor to the 18-amino acid signaling peptide systemin.[1][2] Systemin is a potent elicitor of the plant's defense response against herbivores and pathogens, triggering a signaling cascade that leads to the production of proteinase inhibitors and other defense compounds.[2][3][4] The ability to produce pure, biologically active recombinant **prosystemin** is crucial for studying these defense pathways and for developing novel strategies for crop protection. This guide details the protocols for the expression of recombinant **prosystemin** in *Escherichia coli* and its subsequent purification.

Summary of Quantitative Data

The following table summarizes typical yields and molecular mass observations for recombinant **prosystemin** and its fragments from various studies.

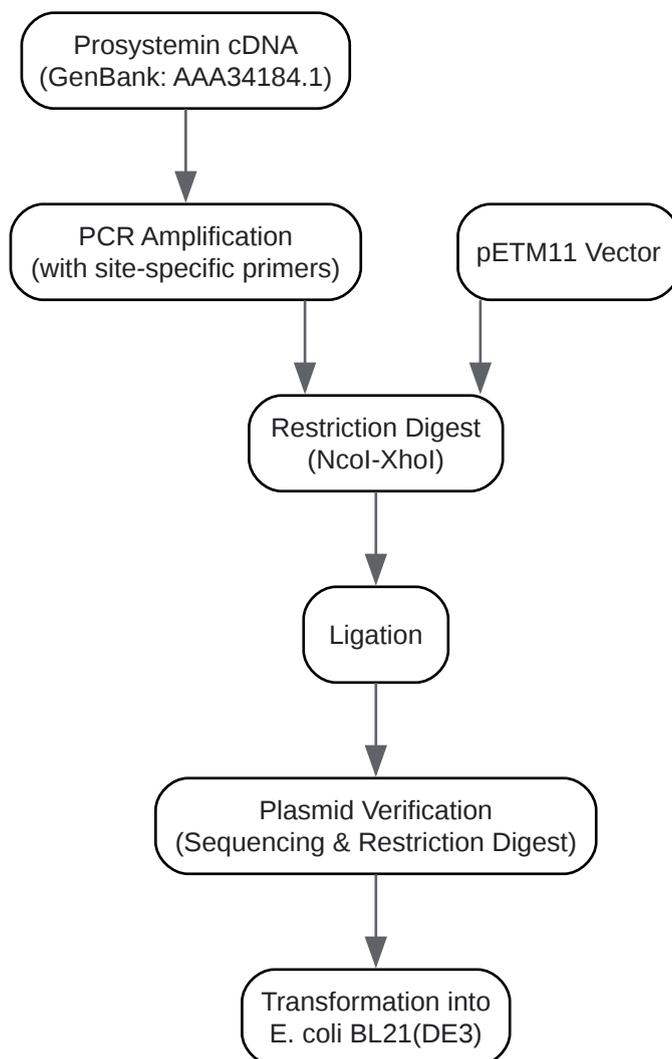
Protein	Expression System	Purification Method	Yield (mg/L of culture)	Apparent Molecular Mass (SDS-PAGE)	Expected Molecular Mass (kDa)	Reference
Full-length Prosystemin	E. coli BL21(DE3)	HisTrap FF, Mono Q, Size Exclusion	4	~40 kDa	26 (including His-tag)	[1]
Prosystemin fragment (PS1-70)	E. coli BL21(DE3)	HisTrap FF, Size Exclusion	~2	-	-	[5][6]
Prosystemin fragment (PS1-120)	E. coli BL21(DE3)	HisTrap FF, Size Exclusion	~2	-	-	[5][6]
Truncated Prosystemin (ProSys(1-178))	E. coli BL21(DE3)	HisTrap FF, Size Exclusion	1	Greater than expected	-	[7]

Experimental Protocols

Vector Construction and Molecular Cloning

The following protocol describes the cloning of the **prosystemin** cDNA into a bacterial expression vector.

Workflow for Vector Construction:



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Caption: Cloning of **prosystemin** cDNA into the pETM11 expression vector.

Protocol:

- Template: Use **prosystemin** cDNA (GenBank Accession No. AAA34184.1) as the template for PCR amplification.[1][7]
- Primers: Design site-specific primers to introduce NcoI and XhoI restriction sites at the 5' and 3' ends of the **prosystemin** coding sequence, respectively.[1]
 - Forward Primer Example: 5'-CGCGCGCCATGGGAACTCCTTCATATGATATCA-3'[1]

- Reverse Primer Example: 5'-
CGCGCGCTCGAGTTACTAGAGTTTATTATTGTCTGTTTGCATTTTGG-3'[1]
- PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the **prosystemin** cDNA.
- Vector and Insert Preparation: Digest both the amplified **prosystemin** cDNA and the pETM11 expression vector with NcoI and XhoI restriction enzymes.
- Ligation: Ligate the digested **prosystemin** insert into the prepared pETM11 vector. This vector will add an N-terminal histidine tag to the recombinant protein.
- Verification: Verify the resulting plasmid construct by DNA sequencing and restriction enzyme digestion to ensure the insert is correct and in the proper reading frame.[1][7]

Recombinant Protein Expression

Protocol:

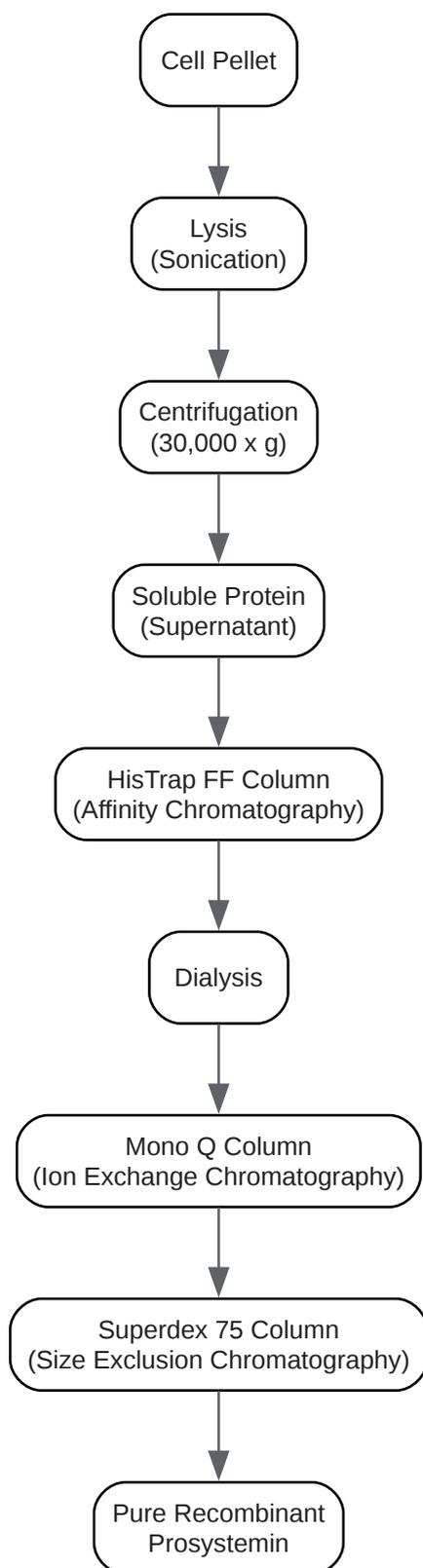
- Transformation: Transform the verified pETM11-**prosystemin** plasmid into competent E. coli BL21(DE3) cells.[1][7]
- Culture Growth:
 - Inoculate a single colony into Luria-Bertani (LB) or 2-YT broth containing the appropriate antibiotic for the pETM11 vector.
 - Grow the culture overnight at 37°C with shaking.
 - Inoculate a larger volume of fresh media with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.
- Induction: Induce protein expression by adding isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1-2 mM.[1][7]
- Incubation: Incubate the culture for 16 hours at 22°C with shaking.[1][7]

- Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 20 minutes at 4°C.
[\[1\]](#)

Protein Purification

The purification of recombinant **prosystemin** is a multi-step process to ensure high purity.

Workflow for Protein Purification:



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Caption: Multi-step purification of recombinant **prosystemin**.

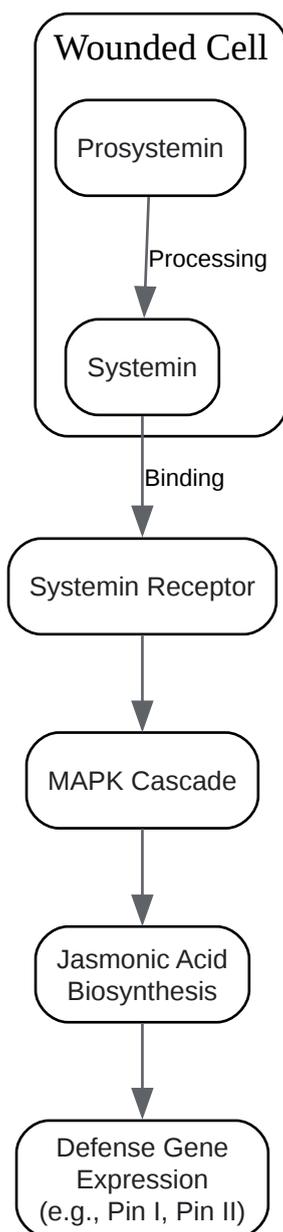
Protocol:

- Cell Lysis:
 - Resuspend the cell pellet in lysis buffer (20 mM Tris, 20 mM imidazole, 50 mM NaCl, 1 mM DTT, pH 8.0) containing 0.1 mM phenylmethylsulfonyl fluoride (PMSF), 5 mg/mL DNase I, 0.1 mg/mL lysozyme, and a protease inhibitor cocktail.[1]
 - Disrupt the cells by sonication on ice.[1][5]
 - Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell debris.[1][5]
- Affinity Chromatography:
 - Load the supernatant onto a 1 mL HisTrap FF column pre-equilibrated with lysis buffer.
 - Wash the column to remove unbound proteins.
 - Elute the His-tagged **prosystemin** using an imidazole gradient.
- Ion Exchange Chromatography:
 - Dialyze the eluted fractions against 20 mM Tris, 50 mM NaCl, 100 μM PMSF, 1 mM DTT, pH 8.0.[1]
 - Load the dialyzed sample onto a 1 mL Mono Q HR 5/5 column.
 - Elute the protein using a salt gradient.
- Size Exclusion Chromatography:
 - Concentrate the fractions containing **prosystemin** and load onto a Superdex 75 10/300 GL column equilibrated with 20 mM Tris, 150 mM NaCl, 100 μM PMSF, 1 mM DTT, pH 8.0. [1] This step also serves to remove any remaining contaminants and protein aggregates.
- Purity Analysis: Assess the purity of the final protein sample by SDS-PAGE. The identity of the protein can be confirmed by LC-ESI-MS analysis.[1][7]

Prosystemin Signaling Pathway and Biological Activity Assay

The biological activity of the purified recombinant **prosystemin** can be confirmed by its ability to induce defense gene expression in tomato plants.[1]

Simplified **Prosystemin**/Systemin Signaling Pathway:



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Caption: Simplified signaling pathway initiated by systemin release.

Biological Activity Assay Protocol:

- Plant Material: Use young tomato plants for the assay.
- Treatment: Apply the purified recombinant **prosystemin** to wounded leaves. It is important to dialyze the purified protein against a plant-compatible buffer like 1x PBS before application. [1]
- Gene Expression Analysis: After a defined period, harvest the local and systemic leaves and extract total RNA.
- qRT-PCR: Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of defense-related genes. Key genes to monitor include:
 - Early genes: Lipoxygenase (Lox C) and Allene oxide synthase (AOS).[1]
 - Late genes: Proteinase inhibitor I (Pin I) and Proteinase inhibitor II (Pin II).[1]
- Analysis: Compare the expression levels of these genes in **prosystemin**-treated plants to control plants (treated with buffer only). A significant upregulation of these defense genes indicates that the recombinant **prosystemin** is biologically active.[1]

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